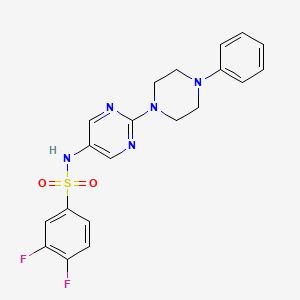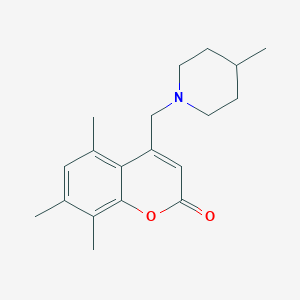
5,7,8-trimethyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,8-trimethyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, also known as TMC-18, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Novel Heteroaryl Synthons
A one-pot synthesis method was developed for creating novel anionic scaffolds, including substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one, showcasing potential applications in developing heteroaryl conjugates. This method involves reacting substituted bromomethylcoumarins with trimethylsilylacetylene and sodium azide, yielding heteroaryl conjugates with high efficiency (70–92%). The structural characterization of these compounds opens new avenues for the application of 2H-chromen-2-one derivatives in various fields of chemical synthesis and drug development (S. Carmel Y. et al., 2018).
Crystal Structure Analysis
The crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was analyzed, providing insights into the molecular arrangement and potential interactions within such compounds. Understanding these structures is crucial for the development of new materials and pharmaceuticals, highlighting the diverse applications of chromen-2-one derivatives in material science and medicinal chemistry (I. Manolov et al., 2008).
Bioactive Compound Synthesis
Research on Pd(II) complexes bearing chromone-based Schiff bases, including derivatives of 4H-chromen-4-one, highlighted their synthesis, characterization, and biological activity studies. These complexes demonstrated enhanced antimicrobial activity, indicating the potential of chromen-2-one derivatives in developing new antimicrobial agents and contributing to the field of medicinal chemistry (P. Kavitha & K. Reddy, 2016).
Environmental Sensing and Molecular Recognition
A novel chemo-sensor based on the chromen-2-one framework was developed for the selective colorimetric detection of Cu2+ in aqueous solutions. This sensor demonstrates the application of chromen-2-one derivatives in environmental monitoring, showcasing their potential in the development of new sensors for metal ions and other analytes (H. Jo et al., 2014).
Anticancer Research
A study on 10-((4-Hydroxypiperidin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one (E7016) explored its metabolism and identified a unique metabolic pathway involving a Baeyer-Villiger oxidation specifically catalyzed by human flavin-containing monooxygenase 5. This research underlines the significance of chromen-2-one derivatives in pharmacokinetics and drug development, particularly in the context of anticancer therapy (W. G. Lai et al., 2011).
Propiedades
IUPAC Name |
5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-5-7-20(8-6-12)11-16-10-17(21)22-19-15(4)13(2)9-14(3)18(16)19/h9-10,12H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEIDDVGKNGOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322822 |
Source


|
| Record name | 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
CAS RN |
896855-38-2 |
Source


|
| Record name | 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

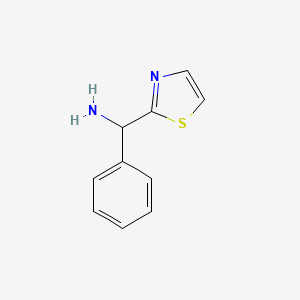
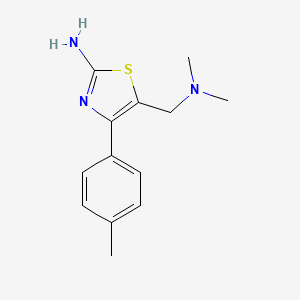
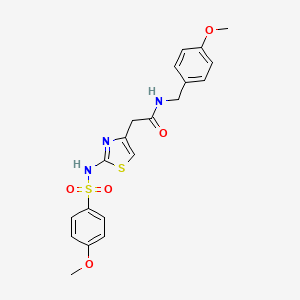
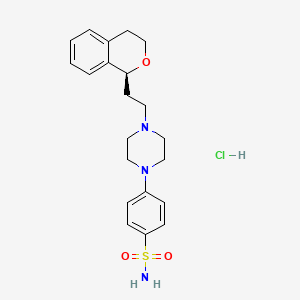
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686232.png)
![2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2686233.png)
![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)
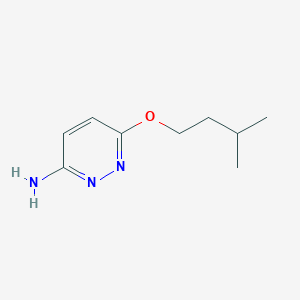
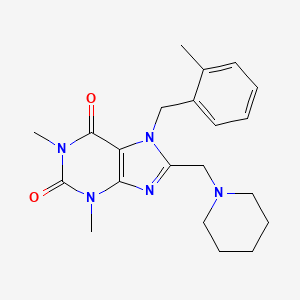
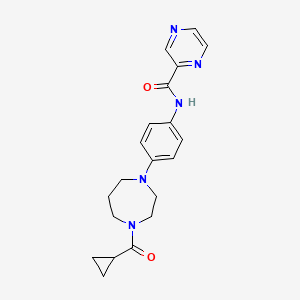
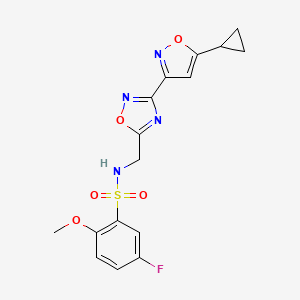
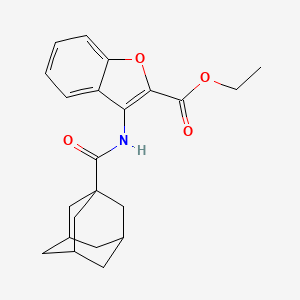
![4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2686244.png)
